1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3,4-Dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a triazole ring, a phenyl group with two methyl substituents, and a butyl chain with a methyl group, making it a versatile molecule for further chemical modifications and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenyl group in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be applied to the triazole ring or the butyl chain to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Triazole derivatives with reduced functional groups.
Substitution: Substituted triazoles and phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
1-(3,4-dimethylphenyl)-N-(2-methylpropyl)-1H-1,2,3-triazole-4-carboxamide
1-(3,4-dimethylphenyl)-N-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxamide
1-(3,4-dimethylphenyl)-N-(3-ethylpropyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide stands out due to its specific combination of substituents on the phenyl ring and the butyl chain, which can influence its reactivity and biological activity compared to similar compounds.
This compound's unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications. Further studies are needed to fully explore its potential and optimize its use in various fields.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)7-8-17-16(21)15-10-20(19-18-15)14-6-5-12(3)13(4)9-14/h5-6,9-11H,7-8H2,1-4H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCJBQELYKCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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